Adriamycin 14-thiovalerate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

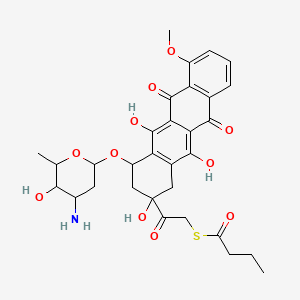

Adriamycin 14-thiovalerate, also known as Doxorubicinone, is an oncolytic agent. It is a metabolite of Doxorubicin which binds to the DNA minor-groove.

Applications De Recherche Scientifique

Breast Cancer

Adriamycin has been extensively studied in the context of breast cancer treatment. Clinical trials have demonstrated that Adriamycin 14-thiovalerate exhibits significant efficacy when used in combination with other chemotherapeutic agents. For instance, a study comparing Adriamycin with a five-drug regimen (cyclophosphamide, methotrexate, 5-fluorouracil, vincristine, and prednisone) reported improved response rates and survival outcomes for patients receiving Adriamycin-based therapies .

Leukemia

Research indicates that this compound can be effective against acute myeloid leukemia (AML). The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for inclusion in multi-drug regimens aimed at treating this aggressive cancer type. Studies show that patients treated with Adriamycin-containing regimens have better overall survival rates compared to those receiving standard treatments without this agent .

Sarcomas

Adriamycin is also utilized in treating various sarcomas. Its application in combination therapies has shown promising results, particularly in soft tissue sarcomas and osteosarcomas. The drug's mechanism of action is particularly beneficial in targeting rapidly dividing tumor cells characteristic of these malignancies .

Case Study 1: Advanced Breast Cancer

A randomized trial involving 175 women with advanced breast cancer compared two treatment regimens: one including Adriamycin and the other using methotrexate. Results indicated a complete response rate of 13% for the Adriamycin group compared to 11% for the control group. Furthermore, median survival was notably longer for patients receiving Adriamycin (33 months) versus those on the control regimen (20.2 months) .

Case Study 2: Acute Myeloid Leukemia

In a cohort study of patients with acute myeloid leukemia treated with a combination chemotherapy regimen including Adriamycin, researchers observed a significant increase in complete remission rates. The study highlighted that patients receiving Adriamycin had a higher likelihood of achieving remission compared to those treated with alternative regimens without this agent .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other treatments across different cancer types:

| Cancer Type | Treatment Regimen | Response Rate (%) | Median Survival (Months) |

|---|---|---|---|

| Advanced Breast Cancer | Adriamycin + CMFVP | 13% (CR), 45% (PR) | 33 |

| Advanced Breast Cancer | CMFVP (without Adriamycin) | 11% (CR), 46% (PR) | 20.2 |

| Acute Myeloid Leukemia | Adriamycin + standard chemotherapy | Increased CR rate | Not specified |

| Soft Tissue Sarcoma | Adriamycin + multi-drug regimen | Varies by subtype | Not specified |

CR = Complete Response

PR = Partial Response

Analyse Des Réactions Chimiques

Key Reaction Steps

-

Bromination at the 14-position :

-

Thio substitution :

-

Valerate esterification :

-

Functional group protection :

Nucleophilic Substitution (Thio Substitution)

The bromine atom at the 14-position acts as a leaving group, enabling thiols to attack via an SN2 mechanism. Potassium carbonate provides the deprotonated thiol nucleophile .

Reaction Conditions :

-

Solvent: Methanol

-

Catalyst: Potassium carbonate

-

Temperature: Room temperature (23°C)

Esterification

Valerate ester formation involves the reaction of a carboxylic acid group (from the antitumor core) with valeric acid, facilitated by alkaline conditions .

Reaction Conditions :

-

Solvent: Dilute aqueous alkaline medium

-

Catalyst: Bases (e.g., NaOH)

-

Purpose: Improve water solubility for clinical administration .

Biological Evaluation

Adriamycin 14-thiovalerate and related analogues exhibit distinct biological properties:

Challenges and Limitations

-

Synthesis Complexity : Multi-step reactions involving bromination, thio substitution, and esterification require precise control of reaction conditions (e.g., temperature, solvent) .

-

Formulation Issues : Despite improved solubility in AD 32, clinical administration requires surfactant-based formulations and steroid prophylaxis to mitigate side effects .

Propriétés

Numéro CAS |

101980-75-0 |

|---|---|

Formule moléculaire |

C31H35NO11S |

Poids moléculaire |

629.7 g/mol |

Nom IUPAC |

S-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] butanethioate |

InChI |

InChI=1S/C31H35NO11S/c1-4-6-20(34)44-12-19(33)31(40)10-15-23(18(11-31)43-21-9-16(32)26(35)13(2)42-21)30(39)25-24(28(15)37)27(36)14-7-5-8-17(41-3)22(14)29(25)38/h5,7-8,13,16,18,21,26,35,37,39-40H,4,6,9-12,32H2,1-3H3 |

Clé InChI |

ZAJMGFPSIIBVJA-UHFFFAOYSA-N |

SMILES |

CCCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |

SMILES canonique |

CCCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Adriamycin 14-thiovalerate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.